molecular formula C30H41Cl2N9O6 B14879905 Cathepsin B Substrate Iii,Fluorogenic

Cathepsin B Substrate Iii,Fluorogenic

Cat. No.: B14879905
M. Wt: 694.6 g/mol
InChI Key: QFSBZTSBJCHMSA-YPSJUKSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cathepsin B Substrate III, Fluorogenic involves the coupling of a peptide sequence (Z-Arg-Arg) with a fluorogenic moiety (AMC, 2HCl). The process typically includes the following steps:

Industrial Production Methods

Industrial production of Cathepsin B Substrate III, Fluorogenic follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cathepsin B Substrate III, Fluorogenic primarily undergoes enzymatic cleavage reactions. The substrate is specifically cleaved by cathepsin B, resulting in the release of the fluorogenic moiety, which emits fluorescence.

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic cleavage of Cathepsin B Substrate III, Fluorogenic is the fluorogenic moiety AMC (7-amino-4-methylcoumarin), which emits fluorescence upon release .

Scientific Research Applications

Cathepsin B Substrate III, Fluorogenic has a wide range of applications in scientific research, including:

Mechanism of Action

Cathepsin B Substrate III, Fluorogenic exerts its effects through enzymatic cleavage by cathepsin B. The substrate binds to the active site of cathepsin B, where it is cleaved at the peptide bond between the arginine residues. This cleavage releases the fluorogenic moiety AMC, which emits fluorescence. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative measurement .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cathepsin B Substrate III, Fluorogenic is unique due to its high specificity for cathepsin B and its ability to provide quantitative measurements of enzyme activity through fluorescence. This makes it an invaluable tool for studying cathepsin B in various biological and medical contexts .

Properties

Molecular Formula

C30H41Cl2N9O6

Molecular Weight

694.6 g/mol

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C30H39N9O6.2ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);2*1H/t22-,23-;;/m0../s1

InChI Key

QFSBZTSBJCHMSA-YPSJUKSRSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl.Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.